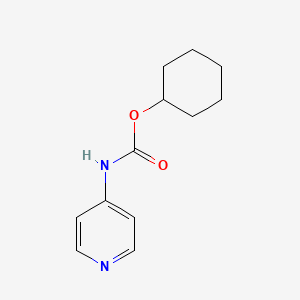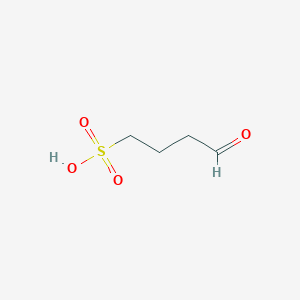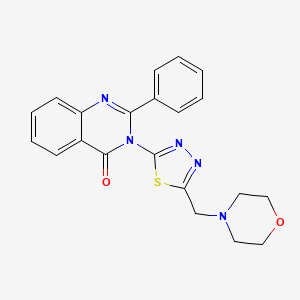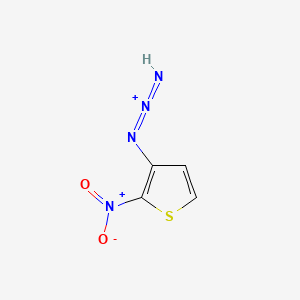
Tetrachlorodisilene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrachlorodisilene is a chemical compound with the formula Si(_2)Cl(_4) It belongs to the class of disilenes, which are compounds containing a silicon-silicon double bond
Méthodes De Préparation
Tetrachlorodisilene can be synthesized through several methods. One common synthetic route involves the reaction of silicon tetrachloride (SiCl(_4)) with a reducing agent such as lithium aluminum hydride (LiAlH(_4)) under controlled conditions. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent decomposition.
Another method involves the dehalogenation of hexachlorodisilane (Si(_2)Cl(_6)) using a suitable reducing agent. This reaction also requires careful control of temperature and solvent conditions to ensure the formation of this compound.
Analyse Des Réactions Chimiques
Tetrachlorodisilene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silicon dioxide (SiO(_2)) and other silicon-oxygen compounds. Common oxidizing agents include oxygen (O(_2)) and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reduction of this compound can lead to the formation of lower chlorinated disilanes or silanes. Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are commonly used.
Substitution: this compound can undergo substitution reactions where chlorine atoms are replaced by other groups such as alkyl or aryl groups. These reactions often require the presence of a catalyst or specific reaction conditions.
Applications De Recherche Scientifique
Tetrachlorodisilene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silicon-containing compounds. Its unique reactivity makes it valuable for studying silicon-based reaction mechanisms.
Materials Science: this compound is used in the production of silicon-based materials, including semiconductors and thin films
Biology and Medicine: Research is ongoing to explore the potential biological and medicinal applications of this compound and its derivatives. Its reactivity with biological molecules is of particular interest.
Industry: this compound is used in the manufacturing of high-purity silicon for electronic and photovoltaic applications. Its role in the production of silicon-based materials is essential for the development of advanced technologies.
Mécanisme D'action
The mechanism of action of tetrachlorodisilene involves its reactivity with various chemical species. The silicon-silicon double bond in this compound is highly reactive, making it susceptible to nucleophilic and electrophilic attacks. This reactivity allows this compound to participate in a wide range of chemical reactions, including addition, substitution, and polymerization reactions.
Comparaison Avec Des Composés Similaires
Tetrachlorodisilene can be compared with other similar compounds such as:
Hexachlorodisilane (Si(_2)Cl(_6)): Unlike this compound, hexachlorodisilane contains six chlorine atoms and no silicon-silicon double bond. It is less reactive and is often used as a precursor for the synthesis of this compound.
Silicon Tetrachloride (SiCl(_4)): Silicon tetrachloride is a simpler compound with a single silicon atom bonded to four chlorine atoms. It is commonly used in the production of high-purity silicon and as a reagent in various chemical reactions.
Dichlorosilane (SiH(_2)Cl(_2)): Dichlorosilane contains two hydrogen atoms and two chlorine atoms bonded to a silicon atom. It is used as a precursor for the deposition of silicon-based thin films in the semiconductor industry.
This compound is unique due to its silicon-silicon double bond, which imparts distinct reactivity and properties compared to other silicon-chlorine compounds.
References
Propriétés
Numéro CAS |
88867-44-1 |
|---|---|
Formule moléculaire |
Cl4Si2 |
Poids moléculaire |
198.0 g/mol |
Nom IUPAC |
dichloro(dichlorosilylidene)silane |
InChI |
InChI=1S/Cl4Si2/c1-5(2)6(3)4 |
Clé InChI |
XRYUKJRFDMJUJL-UHFFFAOYSA-N |
SMILES canonique |
[Si](=[Si](Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4-(pyridin-4-yl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B14154632.png)
![N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide](/img/structure/B14154638.png)
![2-Ethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile](/img/structure/B14154646.png)



![4-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14154665.png)

![7-(3-Chlorophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-13-methyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14154673.png)
![3-(2-methylpropyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14154687.png)
![N-[1-(4-Fluorophenyl)ethylidene]benzenamine](/img/structure/B14154696.png)

![N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide](/img/structure/B14154707.png)
